![molecular formula C18H36N2 B077089 N,N'-Dicyclohexylhexane-1,6-diamine CAS No. 13348-41-9](/img/structure/B77089.png)
N,N'-Dicyclohexylhexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Dicyclohexylhexane-1,6-diamine (DCHD) is a chemical compound that has gained significant attention in the field of chemical research due to its unique properties. DCHD is a diamine that is commonly used as a ligand in the synthesis of metal complexes. This compound has been found to be useful in various scientific research applications such as catalysis, materials science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N,N'-Dicyclohexylhexane-1,6-diamine in metal complexes involves the coordination of the diamine to the metal center. This coordination results in the formation of a stable complex that can undergo various chemical reactions. The presence of the N,N'-Dicyclohexylhexane-1,6-diamine ligand can also influence the reactivity and selectivity of metal catalysts, leading to enhanced catalytic activity.
Biochemical and Physiological Effects:
While N,N'-Dicyclohexylhexane-1,6-diamine has not been extensively studied for its biochemical and physiological effects, it has been found to exhibit low toxicity and good biocompatibility. This makes it a promising candidate for use in medicinal chemistry applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-Dicyclohexylhexane-1,6-diamine in lab experiments is its ability to form stable metal complexes. This makes it a useful ligand for the synthesis of metal catalysts and materials. However, one limitation of using N,N'-Dicyclohexylhexane-1,6-diamine is its relatively high cost compared to other ligands.
Zukünftige Richtungen
There are several future directions for research involving N,N'-Dicyclohexylhexane-1,6-diamine. One potential area of research is the synthesis of new metal complexes using N,N'-Dicyclohexylhexane-1,6-diamine as a ligand. These complexes could have enhanced catalytic activity and selectivity, making them useful in a variety of applications. Another potential area of research is the use of N,N'-Dicyclohexylhexane-1,6-diamine in the synthesis of new materials with unique properties. Finally, further studies could be conducted to investigate the biochemical and physiological effects of N,N'-Dicyclohexylhexane-1,6-diamine, particularly in the context of medicinal chemistry.
Synthesemethoden
The synthesis of N,N'-Dicyclohexylhexane-1,6-diamine involves the reaction of cyclohexylamine with 1,6-dibromohexane in the presence of a palladium catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N'-Dicyclohexylhexane-1,6-diamine has been extensively used in scientific research due to its ability to form stable metal complexes. These complexes have been found to be useful in various applications such as catalysis, materials science, and medicinal chemistry. The use of N,N'-Dicyclohexylhexane-1,6-diamine as a ligand in catalysis has been particularly promising, as it has been found to enhance the reactivity and selectivity of metal catalysts.
Eigenschaften
CAS-Nummer |
13348-41-9 |
---|---|
Produktname |
N,N'-Dicyclohexylhexane-1,6-diamine |
Molekularformel |
C18H36N2 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
N,N'-dicyclohexylhexane-1,6-diamine |
InChI |
InChI=1S/C18H36N2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h17-20H,1-16H2 |
InChI-Schlüssel |
HWMMYAWUTCKNKH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCCCCCNC2CCCCC2 |
Kanonische SMILES |
C1CCC(CC1)NCCCCCCNC2CCCCC2 |
Andere CAS-Nummern |
13348-41-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.